Ibuprofen-d3 (sodium)
Overview
Description
Ibuprofen-d3 (sodium) is a deuterated form of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The deuterium atoms replace three hydrogen atoms in the ibuprofen molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and drug metabolism research. The sodium salt form enhances its solubility in water, making it more suitable for certain applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ibuprofen-d3 (sodium) typically involves the deuteration of ibuprofen. This can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of Ibuprofen-d3 (sodium) follows similar principles but on a larger scale. The process involves the deuteration of ibuprofen followed by the conversion to its sodium salt form. This is achieved by reacting the deuterated ibuprofen with sodium hydroxide (NaOH) in an aqueous medium, followed by crystallization and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ibuprofen-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Scientific Research Applications
Ibuprofen-d3 (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the quantification of ibuprofen in biological samples.
Biology: Employed in metabolic studies to trace the biotransformation of ibuprofen in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of ibuprofen.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the efficacy and safety of ibuprofen-based medications.
Mechanism of Action
Ibuprofen-d3 (sodium) exerts its effects through the inhibition of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, Ibuprofen-d3 (sodium) reduces the production of prostaglandins, thereby alleviating pain and inflammation. The deuterium atoms do not significantly alter the mechanism of action but can provide insights into the metabolic pathways and interactions of the drug.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: The non-deuterated form of the drug, widely used as an NSAID.
Ketoprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID used for pain relief and inflammation reduction.
Uniqueness
Ibuprofen-d3 (sodium) is unique due to the presence of deuterium atoms, which makes it particularly valuable in research applications. The deuterium labeling allows for more precise tracking and analysis of the drug’s metabolic pathways compared to its non-deuterated counterparts.
Properties
IUPAC Name |
sodium;3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);/q;+1/p-1/i3D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTPUWGBPLLBKW-FJCVKDQNSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678708 | |
Record name | Sodium 2-[4-(2-methylpropyl)phenyl](3,3,3-~2~H_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219805-09-0 | |
Record name | Sodium 2-[4-(2-methylpropyl)phenyl](3,3,3-~2~H_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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